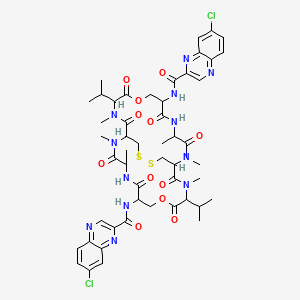
Dibutyl styrylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl styrylphosphonate: is an organic compound with the molecular formula C16H25O3P. It is a phosphonate ester that contains a styryl group, which is a vinyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl styrylphosphonate can be synthesized through the reaction of styrene with dibutyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The catalyst used can vary, but common choices include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Dibutyl styrylphosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the styryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide.
Substitution: Substituted phosphonates with different functional groups.
科学的研究の応用
Chemistry: Dibutyl styrylphosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of various phosphonate esters, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a substrate in enzymatic reactions. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: The compound has potential applications in medicine, particularly in the development of drugs that target specific enzymes or receptors. Its phosphonate group can mimic phosphate groups in biological molecules, making it a valuable tool in drug design.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers. Its ability to enhance the thermal stability and flame resistance of materials makes it valuable in the manufacturing of various industrial products.
作用機序
Molecular Targets and Pathways: Dibutyl styrylphosphonate exerts its effects by interacting with specific enzymes and receptors in biological systems. The phosphonate group can form strong bonds with metal ions, which are often present in the active sites of enzymes. This interaction can inhibit enzyme activity or alter the enzyme’s conformation, leading to changes in its function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in signal transduction, energy metabolism, and DNA synthesis. By mimicking phosphate groups, this compound can interfere with the normal functioning of these pathways, leading to potential therapeutic effects.
特性
| 4124-95-2 | |
分子式 |
C16H25O3P |
分子量 |
296.34 g/mol |
IUPAC名 |
2-dibutoxyphosphorylethenylbenzene |
InChI |
InChI=1S/C16H25O3P/c1-3-5-13-18-20(17,19-14-6-4-2)15-12-16-10-8-7-9-11-16/h7-12,15H,3-6,13-14H2,1-2H3 |
InChIキー |
ZUPNFVVGFGXAQB-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(C=CC1=CC=CC=C1)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





